[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13457656
Molecular Formula: C13H27N3O2
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27N3O2 |
|---|---|
| Molecular Weight | 257.37 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)11-6-5-8-16(10-11)9-7-14/h11H,5-10,14H2,1-4H3/t11-/m0/s1 |
| Standard InChI Key | SVGVNEVPPUPTGE-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@H]1CCCN(C1)CCN |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCN |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCN |
Introduction
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a complex organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the carbamate class, which is known for its diverse applications in pharmaceuticals and chemical synthesis.
Chemical Reactions and Mechanism of Action
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester can participate in various chemical reactions, influenced by factors such as pH, temperature, and solvent polarity. Its mechanism of action is primarily linked to interactions with biological targets, which are essential for optimizing therapeutic efficacy.
Potential Biological Activities:
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Enzyme Inhibition: The compound may interact with enzymes, modulating their activity.
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Receptor Binding: It can bind to specific receptors, influencing signaling pathways.
Scientific Applications
This compound has several scientific applications, particularly in medicinal chemistry and drug development. Its unique structure allows for various interactions in biochemical environments, making it a candidate for further research in therapeutic areas.
Potential Therapeutic Areas:
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Neuropharmacology: Potential applications in modulating neurotransmitter functions.
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Oncology: Investigations into its role in cancer treatment pathways.
Comparison with Similar Compounds
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester shares structural similarities with other carbamate derivatives but differs in its specific functional groups and stereochemistry. For example, [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester lacks the methyl group attached to the carbamate nitrogen, altering its chemical properties and biological activity.
Similar Compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester | C12H25N3O2 | No methyl group on the carbamate nitrogen |
| tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate | C17H33N3O3 | Contains an amino acid derivative and ethyl group |
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